

Cyclopropyl(3-quinolinyl)methanone: Safety, Reactivity & Process Guide

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Compound of Interest

Compound Name:	Cyclopropyl(3-quinolinyl)methanone
CAS No.:	882748-02-9
Cat. No.:	B2408921

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Abstract

Cyclopropyl(3-quinolinyl)methanone is a critical heterocyclic building block, primarily utilized in the synthesis of HMG-CoA reductase inhibitors (statins). Its unique structure—combining a bicyclic quinoline ring with a reactive cyclopropyl ketone—presents specific challenges in solubility, stability, and toxicological handling. This guide synthesizes data from Safety Data Sheets (SDS), patent literature, and process chemistry principles to provide a self-validating workflow for researchers.

Part 1: Chemical Identity & Molecular Architecture

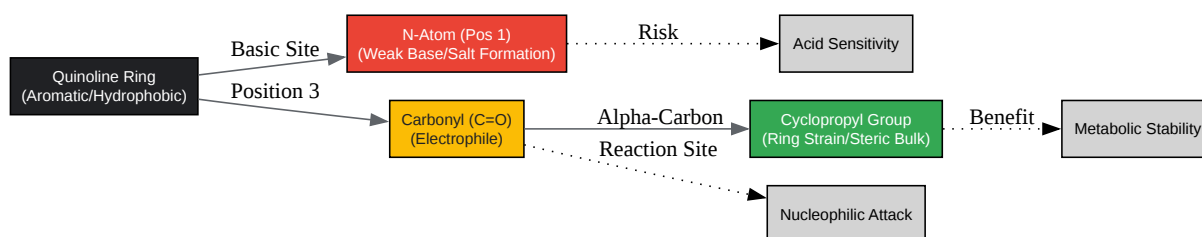
Understanding the molecule's architecture is the first step in predicting its behavior. The quinoline nitrogen acts as a weak base, influencing solubility in acidic media, while the cyclopropyl ketone moiety introduces ring strain and electrophilic susceptibility.

Identification Matrix

Parameter	Data	Context
Chemical Name	Cyclopropyl(3-quinolinyl)methanone	IUPAC nomenclature
CAS Number	882748-02-9	Specific "Base" Ketone
Analog CAS	113203-75-9	Pitavastatin Intermediate (Substituted)
Molecular Formula	C ₁₃ H ₁₁ NO	Base structure
Molecular Weight	197.23 g/mol	Calculation basis for stoichiometry
Physical State	Solid (Crystalline Powder)	Dust explosion hazard management required
Solubility	DMSO, Methanol, DCM	Poor water solubility (hydrophobic core)

Structural Logic & Reactivity Map

The following diagram illustrates the functional zones of the molecule and their associated risks.



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Figure 1: Structural Reactivity Map. The quinoline nitrogen dictates pH-dependent solubility, while the carbonyl-cyclopropyl interface is the primary site for synthetic elaboration (e.g., Wittig

olefination).

Part 2: Hazard Landscape & Toxicology (GHS)

Note: In the absence of a full toxicological monograph for CAS 882748-02-9, data is extrapolated via "Read-Across" methodology from the closely related Pitavastatin intermediate (CAS 113203-75-9) and general quinoline derivatives.

GHS Classification (Inferred)

- Signal Word:WARNING
- Hazard Statements:
 - H302: Harmful if swallowed (Quinoline toxicity).
 - H315: Causes skin irritation.[1][2]
 - H319: Causes serious eye irritation.
 - H412: Harmful to aquatic life with long-lasting effects (Common for heteroaromatics).

PPE Selection Protocol

Standard latex gloves are insufficient for aromatic ketones. The following selection logic ensures barrier integrity.

Protection Layer	Material Recommendation	Scientific Rationale
Dermal (Primary)	Nitrile (0.11 mm)	Resists aromatic penetration better than latex.
Dermal (Immersion)	Silver Shield / 4H	Required if dissolving in DCM or Chloroform.
Respiratory	N95 / P2 Filter	Solid powder; prevents inhalation of bioactive dust.
Ocular	Chemical Goggles	Tightly fitting; prevents dust entry (H319).

Part 3: Physicochemical Profile & Process

Implications

This section interprets physical data to drive experimental design.

Key Properties Table

Property	Value (Approx.)	Process Implication
Melting Point	65°C – 75°C	Low MP solid. Do not overheat during drying; risk of sintering.
Boiling Point	>300°C (Predicted)	High vacuum required for distillation.
LogP	~2.5 – 3.0	Lipophilic. Extracts into organic phase (EtOAc/DCM) from water.
pKa (Quinoline N)	~4.9	Soluble in dilute HCl (forms salt); precipitates at pH > 6.

Solubility & Extraction Strategy

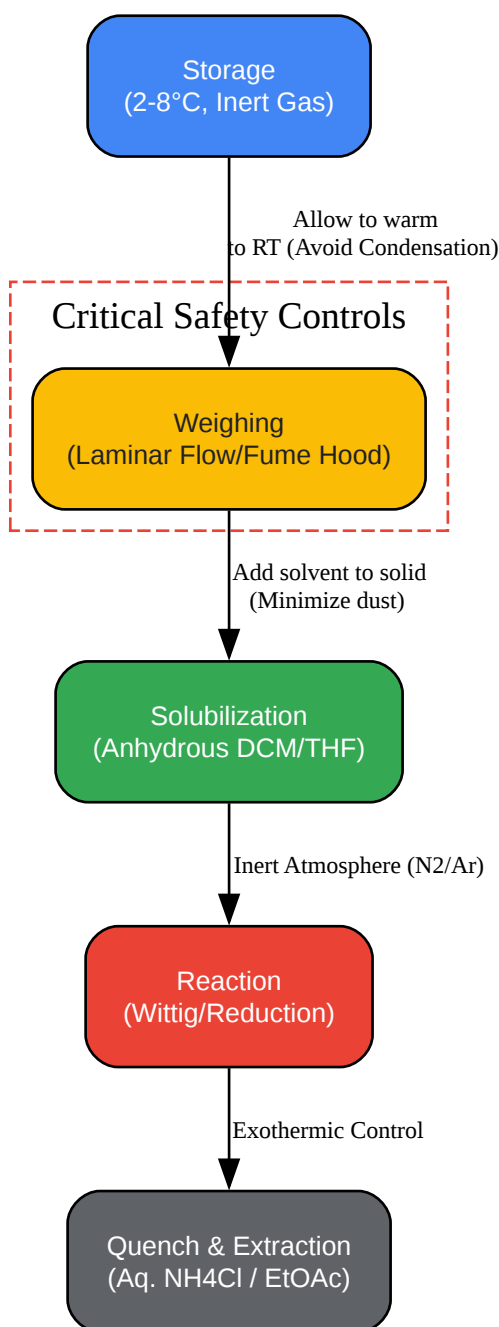
- **Dissolution:** Soluble in chlorinated solvents (DCM, Chloroform) and polar aprotic solvents (DMSO, DMF). Sparingly soluble in ether.
- **Work-up Logic:** Due to the basic nitrogen, the compound can be sequestered into the aqueous phase using 1M HCl (forming the hydrochloride salt) to wash away non-basic impurities, then recovered by neutralizing with NaOH and extracting back into DCM.

Part 4: Strategic Synthesis & Handling Workflow

The primary application of this motif is in the synthesis of Pitavastatin Calcium. The cyclopropyl ketone undergoes a Wittig reaction to form the characteristic alkene bridge.

Process Workflow (Graphviz)

This workflow describes the safe handling from storage to reaction, emphasizing moisture control due to the ketone's potential for hydrate formation or aldol-type side reactions.



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Figure 2: Safe Handling Workflow. Note the critical step of warming to room temperature before opening to prevent condensation, which can degrade the cyclopropyl ketone.

Reactivity Profile: The "Pitavastatin Route"

In the synthesis of Pitavastatin, the carbonyl group of **Cyclopropyl(3-quinolinyl)methanone** is typically subjected to:

- Wittig Olefination: Reaction with a phosphonium ylide to install the heptenoate side chain.
- Reduction: Stereoselective reduction of the ketone (if not olefinated) to a chiral alcohol.
 - Caution: The cyclopropyl ring is stable to mild base but can open under strong acid conditions or radical conditions. Avoid radical initiators unless intended.

Part 5: Emergency Protocols & Waste Management

Accidental Release Measures

- Solid Spill: Do not dry sweep. Use a HEPA-vacuum or wet-sweep method to suppress dust.
- Liquid Spill (Solution): Absorb with vermiculite or sand. Do not use combustible materials (sawdust).
- Decontamination: Clean surfaces with an ethanol-soaked wipe followed by a soapy water wash. The ethanol helps solubilize the lipophilic residue.

Waste Disposal

- Classification: Hazardous Chemical Waste (Toxic/Irritant).
- Method: Incineration in a chemical combustor equipped with a scrubber (to handle Nitrogen Oxides - NO_x).
- Aquatic Warning: Do not release into drains. The quinoline core is persistent and toxic to aquatic organisms (H412).

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11664966, **Cyclopropyl(3-quinolinyl)methanone**. Retrieved from [\[Link\]](#)
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- Google Patents (2013). Process for the preparation of key intermediates for the synthesis of statins (Pitavastatin). CN103119022A.

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Sources

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